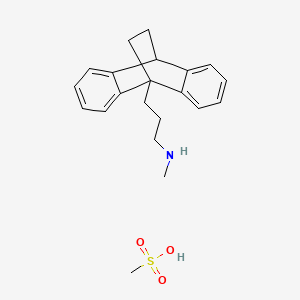
Maprotiline Mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A bridged-ring tetracyclic antidepressant that is both mechanistically and functionally similar to the tricyclic antidepressants, including side effects associated with its use.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1. Treatment of Depression
- Indications : Maprotiline is utilized for various forms of depression, including endogenous, psychotic, and neurotic depression. It is particularly effective for patients experiencing agitation or anxiety alongside depressive symptoms .
- Efficacy : Studies have shown that maprotiline has comparable efficacy to other antidepressants like moclobemide and imipramine .
2. Anxiety Disorders
- Maprotiline is also indicated for panic disorder and can provide symptomatic relief from anxiety and insomnia .
3. Neuropathic Pain
- Emerging research suggests that maprotiline may be beneficial in treating neuropathic pain conditions, including painful polyneuropathy in diabetic patients .
4. Cancer Treatment
- Recent studies indicate that maprotiline exhibits antiproliferative effects against certain cancer cell lines, including Burkitt lymphoma. It has been shown to suppress cholesterol biosynthesis and hepatocellular carcinoma progression .
Case Study 1: Antidepressant Efficacy
A comparative study involving maprotiline and moclobemide demonstrated similar efficacy levels in treating major depressive disorder among patients with varying severity levels of depression .
Case Study 2: Cancer Cell Inhibition
In vitro studies revealed that maprotiline significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 1.2 µM, suggesting its potential as an anticancer agent .
Case Study 3: Neuropathic Pain Management
A clinical trial assessed the effectiveness of maprotiline in patients suffering from diabetic neuropathy. Results indicated a marked reduction in pain symptoms compared to placebo controls .
Pharmacological Profile
| Property | Value |
|---|---|
| Protein Binding | 88% |
| Half-life | ~51 hours |
| Metabolism | Hepatic (N-demethylation) |
| Excretion | 60% urine, 30% feces |
Antidepressant Efficacy Comparison
| Drug | Efficacy Level | Notes |
|---|---|---|
| Maprotiline | Comparable | Effective for agitation |
| Moclobemide | Comparable | Similar side effect profile |
| Imipramine | Comparable | Traditional TCA |
Eigenschaften
CAS-Nummer |
58902-67-3 |
|---|---|
Molekularformel |
C21H27NO3S |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
methanesulfonic acid;N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine |
InChI |
InChI=1S/C20H23N.CH4O3S/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;1-5(2,3)4/h2-5,7-10,15,21H,6,11-14H2,1H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
IUOFVKUAHKGVIO-UHFFFAOYSA-N |
SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.CS(=O)(=O)O |
Kanonische SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.CS(=O)(=O)O |
Key on ui other cas no. |
58902-67-3 |
Piktogramme |
Irritant; Environmental Hazard |
Verwandte CAS-Nummern |
10262-69-8 (Parent) |
Synonyme |
Ba-34,276 Ba34,276 Deprilept Dibencycladine Hydrochloride, Maprotiline Ludiomil Maprolu Maprotilin Maprotilin Holsten Maprotilin neuraxpharm Maprotilin ratiopharm Maprotilin TEVA maprotilin von ct Maprotilin-neuraxpharm Maprotilin-ratiopharm Maprotilin-TEVA Maprotiline Maprotiline Hydrochloride Maprotiline Mesylate Mesylate, Maprotiline Mirpan N-Methyl-9,10-ethanoanthracene-9(10H)-propylamine Novo Maprotiline Novo-Maprotiline Psymion |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















